molecular formula C18H26N2O7S2 B2659839 methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate CAS No. 2034225-00-6

methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2659839
CAS No.: 2034225-00-6
M. Wt: 446.53
InChI Key: GAQHLMHGWRRWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a piperidine ring, and a methoxybenzoate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of a suitable dithiol with an oxidizing agent, such as hydrogen peroxide, under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The thiolane and piperidine intermediates are then coupled with a methoxybenzoate derivative using sulfonylation reactions, often employing reagents like sulfonyl chlorides and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The methoxy group on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
  • 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
  • [(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea

Uniqueness

Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate stands out due to its combination of a thiolane ring, a piperidine ring, and a methoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7S2/c1-26-16-4-3-13(18(21)27-2)11-17(16)29(24,25)19-14-5-8-20(9-6-14)15-7-10-28(22,23)12-15/h3-4,11,14-15,19H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHLMHGWRRWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.